Mass Spectrometry: Baseline Separation from Unlabeled Sorbitol with +2 Da Mass Shift
D-Glucitol-1,1'-d2 provides a +2 Da mass differential from unlabeled sorbitol (C6H14O6, MW 182.17), enabling MS/MS differentiation using the [M-H]⁻ or [M+NH4]⁺ precursor ion selection. In validated UPLC-MS/MS plasma assays, the deuterated standard elutes at the identical HILIC retention time as endogenous sorbitol while generating distinct MRM transitions for quantification [1].
| Evidence Dimension | Molecular mass (base peak) |
|---|---|
| Target Compound Data | 184.18 g/mol (C6H12D2O6) |
| Comparator Or Baseline | Unlabeled sorbitol: 182.17 g/mol (C6H14O6) |
| Quantified Difference | +2.01 Da mass shift |
| Conditions | UPLC-HILIC-MS/MS; HILIC column (2.1 × 100 mm, 1.7 μm); MS detection in negative ion mode |
Why This Matters
The +2 Da mass shift prevents cross-talk between analyte and internal standard MS channels while preserving co-elution necessary for matrix effect correction in quantitative bioanalysis.
- [1] Li F, Cousineau C, Xing G, Raha N, Clemens S, Mofikoya M, Kim MY, Zhang JY. Development and validation of a quantitative ultra performance LC hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma. Bioanalysis. 2019 Mar;11(5):407-425. View Source
